molecular formula C19H33NO2 B602462 Fingolimod-d4

Fingolimod-d4

Cat. No.: B602462
M. Wt: 311.5 g/mol
InChI Key: KKGQTZUTZRNORY-ONNKGWAKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Fingolimod-d4 is a deuterated form of fingolimod, a sphingosine 1-phosphate receptor modulator. It is primarily used as an internal standard in bioanalytical methods for the quantification of fingolimod and its metabolites in biological samples. Fingolimod itself is an immunomodulating medication used for the treatment of multiple sclerosis .

Mechanism of Action

Target of Action

Fingolimod-d4, a deuterium-labeled form of Fingolimod , primarily targets the sphingosine 1-phosphate receptors (S1PRs) . These receptors play a crucial role in the immune system and central nervous system (CNS) .

Mode of Action

This compound acts as a sphingosine 1-phosphate receptor modulator . It binds to various S1PR subtypes (1, 3, 4, and 5), leading to their down-regulation or desensitization . This action results in the sequestration of lymphocytes, reducing their numbers in circulation and the CNS .

Biochemical Pathways

This compound affects several biochemical pathways. It exerts inhibitory effects on sphingolipid pathway enzymes, histone deacetylases, transient receptor potential cation channel subfamily M member 7 (TRMP7), and cytosolic phospholipase A2α (cPLA2α). It also reduces lysophosphatidic acid (LPA) plasma levels and activates protein phosphatase 2A (PP2A) . These actions lead to various downstream effects, including the induction of apoptosis, autophagy, cell cycle arrest, epigenetic regulations, macrophages M1/M2 shift, and enhancement of BDNF expression .

Pharmacokinetics

This compound is efficiently absorbed with an oral bioavailability of >90% . Its absorption is unaffected by dietary intake, allowing it to be taken without regard to meals . This compound and its active metabolite, Fingolimod-phosphate, have a half-life of 6–9 days . Steady-state pharmacokinetics are reached after 1–2 months of daily dosing . This compound is extensively metabolized, with biotransformation occurring via three main pathways: reversible phosphorylation to Fingolimod-phosphate, hydroxylation and oxidation to yield inactive carboxylic acid metabolites, and formation of non-polar ceramides .

Result of Action

The action of this compound leads to profound reduction in T-cell numbers in circulation and the CNS, thereby suppressing inflammation and symptoms of multiple sclerosis (MS) . It also modulates a range of other molecular pathways deeply rooted in disease initiation or progression . Experimental reports have associated the drug with potentially beneficial therapeutic effects in immunomodulatory diseases, CNS injuries, and diseases including Alzheimer’s disease (AD), Parkinson’s disease (PD), epilepsy, and even cancer .

Action Environment

The bioavailability of this compound is unaffected by multiple daily doses up to 24 months . .

Safety and Hazards

Fingolimod-d4 is harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation and serious eye irritation . In case of accidental release, it is advised to use full personal protective equipment and avoid breathing vapors, mist, dust, or gas .

Future Directions

Fingolimod has been associated with potentially beneficial therapeutic effects in immunomodulatory diseases, CNS injuries, and diseases including Alzheimer’s disease (AD), Parkinson’s disease (PD), epilepsy, and even cancer . Based on recent reports, it may soon find its way as an adjunct therapy in various disparate pathological conditions .

Biochemical Analysis

Biochemical Properties

Fingolimod-d4 plays a crucial role in biochemical reactions by modulating sphingosine 1-phosphate receptors. It interacts with various enzymes, proteins, and other biomolecules. This compound is phosphorylated by sphingosine kinase 2 to form fingolimod-phosphate, which then binds to sphingosine 1-phosphate receptors (S1PRs) on the surface of lymphocytes . This binding prevents lymphocytes from exiting lymph nodes, thereby reducing their presence in the central nervous system and mitigating autoimmune attacks in multiple sclerosis .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. By binding to sphingosine 1-phosphate receptors, this compound induces lymphocyte sequestration, reducing their circulation and subsequent infiltration into the central nervous system . This action helps in reducing inflammation and neurodegeneration in multiple sclerosis. Additionally, this compound has been shown to induce apoptosis, autophagy, and cell cycle arrest in certain cell types .

Molecular Mechanism

At the molecular level, this compound exerts its effects primarily through its active metabolite, fingolimod-phosphate. This metabolite binds to sphingosine 1-phosphate receptors, particularly S1PR1, S1PR3, S1PR4, and S1PR5 . The binding of fingolimod-phosphate to these receptors leads to their internalization and degradation, resulting in functional antagonism. This process inhibits lymphocyte egress from lymph nodes and reduces their migration to sites of inflammation . Additionally, this compound modulates various signaling pathways, including the PI3K/Akt pathway, which is involved in cell survival and apoptosis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound is stable under standard laboratory conditions, but its effects can vary depending on the duration of exposure. Long-term studies have shown that continuous exposure to this compound can lead to sustained lymphocyte sequestration and reduced inflammation . Prolonged use may also result in receptor desensitization and reduced efficacy .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound effectively reduces lymphocyte circulation and inflammation without significant adverse effects . At higher doses, this compound can cause toxic effects, including bradycardia, macular edema, and increased susceptibility to infections . These dose-dependent effects highlight the importance of careful dosage optimization in therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized by sphingosine kinase 2 to form fingolimod-phosphate . Additionally, it undergoes oxidation by cytochrome P450 4F2 and fatty acid-like metabolism to various inactive metabolites . These metabolic pathways are crucial for the regulation of this compound’s bioavailability and therapeutic efficacy .

Transport and Distribution

This compound is transported and distributed within cells and tissues through its interaction with sphingosine 1-phosphate receptors. It is primarily localized in lymphoid tissues, where it exerts its immunomodulatory effects . This compound is also distributed to the central nervous system, where it helps reduce neuroinflammation and neurodegeneration . The transport and distribution of this compound are influenced by its binding to plasma proteins and its ability to cross the blood-brain barrier .

Subcellular Localization

This compound is localized in various subcellular compartments, including the plasma membrane, cytoplasm, and nucleus . Its subcellular localization is influenced by its phosphorylation status and interaction with sphingosine 1-phosphate receptors . This compound’s activity and function are modulated by its localization, with its immunomodulatory effects primarily occurring at the plasma membrane and its apoptotic effects occurring in the cytoplasm and nucleus .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of fingolimod-d4 involves the incorporation of deuterium atoms into the fingolimod molecule. This is typically achieved through the use of deuterated reagents or solvents during the synthesis process. The specific synthetic routes and reaction conditions can vary, but they generally involve multiple steps of organic synthesis, including protection and deprotection of functional groups, as well as selective deuteration .

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of high-purity deuterated reagents and solvents to ensure the incorporation of deuterium atoms. The production process is optimized for yield and purity, with stringent quality control measures to ensure the consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

Fingolimod-d4, like its non-deuterated counterpart, can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired chemical transformations .

Major Products

The major products formed from the reactions of this compound include its active metabolite, fingolimod-phosphate, and various derivatives that can be used for further research and development .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Fingolimod-d4 is unique in its use as an internal standard for bioanalytical methods. The incorporation of deuterium atoms provides a distinct mass difference, allowing for accurate quantification of fingolimod and its metabolites in complex biological matrices .

Properties

IUPAC Name

2-amino-1,1,3,3-tetradeuterio-2-[2-(4-octylphenyl)ethyl]propane-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H33NO2/c1-2-3-4-5-6-7-8-17-9-11-18(12-10-17)13-14-19(20,15-21)16-22/h9-12,21-22H,2-8,13-16,20H2,1H3/i15D2,16D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKGQTZUTZRNORY-ONNKGWAKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC1=CC=C(C=C1)CCC(CO)(CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C(CCC1=CC=C(C=C1)CCCCCCCC)(C([2H])([2H])O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H33NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: What is the significance of using Fingolimod-d4 in the analysis of Fingolimod in biological samples?

A1: this compound is employed as an internal standard in the liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for quantifying Fingolimod in human blood []. Internal standards are crucial in bioanalysis to correct for variations during sample preparation and ionization efficiency in the mass spectrometer. They improve the accuracy and precision of the method.

Q2: Can you elaborate on the analytical method validation parameters specifically impacted by using this compound?

A2: The use of this compound directly influences several key method validation parameters:

  • Extraction Recovery: The study mentions that the extraction recovery of Fingolimod ranged from 98.39% to 99.54% []. This range likely refers to the recovery of both Fingolimod and this compound, indicating good method accuracy and reliability.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.